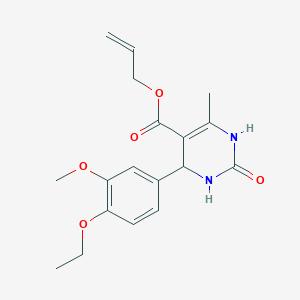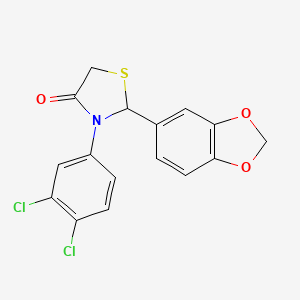![molecular formula C21H18FNO B5236469 9-[3-(4-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5236469.png)
9-[3-(4-fluorophenoxy)propyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[3-(4-fluorophenoxy)propyl]-9H-carbazole, also known as FP9, is a synthetic compound that belongs to the class of carbazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
9-[3-(4-fluorophenoxy)propyl]-9H-carbazole acts as a selective agonist for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It binds to the receptor and activates downstream signaling pathways, resulting in the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to antidepressant and anxiolytic effects. This compound has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-[3-(4-fluorophenoxy)propyl]-9H-carbazole has several advantages for lab experiments, including its high selectivity for the 5-HT1A receptor, its fluorescent properties, and its potential as a therapeutic agent for neurological disorders. However, there are also limitations to its use, including its relatively low potency compared to other 5-HT1A receptor agonists and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 9-[3-(4-fluorophenoxy)propyl]-9H-carbazole. One area of focus is the development of more potent and selective 5-HT1A receptor agonists based on the structure of this compound. Another area of research is the investigation of this compound as a potential therapeutic agent for neurological disorders, particularly depression, anxiety, and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
9-[3-(4-fluorophenoxy)propyl]-9H-carbazole can be synthesized using a variety of methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig coupling, and Negishi coupling. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura coupling, which involves the reaction of 9-bromo-9H-carbazole with 3-(4-fluorophenoxy)propylboronic acid in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
9-[3-(4-fluorophenoxy)propyl]-9H-carbazole has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a fluorescent probe for imaging neuronal activity in live cells and brain tissue. This compound has also been used as a ligand for studying the structure and function of serotonin receptors. Additionally, it has been investigated for its potential as a therapeutic agent for neurological disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
9-[3-(4-fluorophenoxy)propyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO/c22-16-10-12-17(13-11-16)24-15-5-14-23-20-8-3-1-6-18(20)19-7-2-4-9-21(19)23/h1-4,6-13H,5,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUZOOHIFWRVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCOC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5236396.png)


![ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B5236417.png)


![N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide](/img/structure/B5236447.png)



![1-(4-bromo-2-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5236503.png)


![2-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5236517.png)